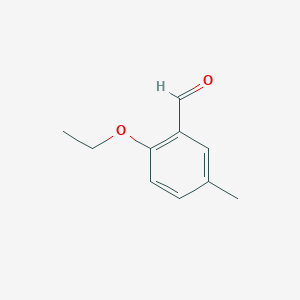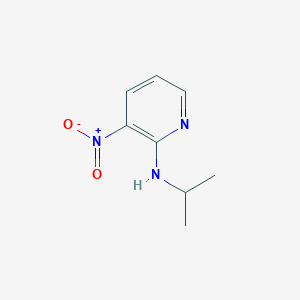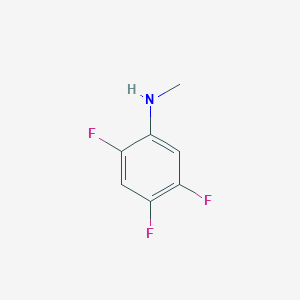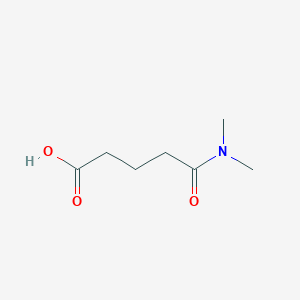![molecular formula C8H12O2 B1321703 螺[3.3]庚烷-2-羧酸 CAS No. 28114-87-6](/img/structure/B1321703.png)
螺[3.3]庚烷-2-羧酸
描述
Spiro[3.3]heptane-2-carboxylic acid is a compound that serves as a core structure for various analogues with potential biological activity. The spirocyclic scaffold provides a rigid framework that can be used to probe the topologies of different receptors, such as glutamate receptors, due to the fixed spatial arrangement of functional groups . This compound and its derivatives have been synthesized and studied for their potential applications in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of spiro[3.3]heptane-2-carboxylic acid derivatives involves several key steps, including ring closures and stereoselective reactions. For instance, the synthesis of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid stereoisomers starts from 3-oxocyclobutanecarboxylic acid, using a Lewis acid-catalyzed rearrangement to construct the spiro[3.3]heptane skeleton . Similarly, optically active spiro[3.3]heptane-2,6-dicarboxylic acid is obtained by optical resolution, and its derivatives have been synthesized to explore their chiral separation abilities . Additionally, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves ring closure of 1,3-bis-electrophiles at bis-nucleophiles .
Molecular Structure Analysis
The molecular structure of spiro[3.3]heptane-2-carboxylic acid derivatives is characterized by a rigid spirocyclic framework that restricts the conformation of the attached functional groups. This rigidity is crucial for the compound's interaction with biological targets, as it can mimic the conformation of natural amino acids like glutamic acid . The stereochemistry of these compounds is determined using techniques such as 1H-1H-NOESY and X-ray structural analysis .
Chemical Reactions Analysis
Spiro[3.3]heptane-2-carboxylic acid and its derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. For example, the synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates involves a tandem cyclization reaction catalyzed by AgOTf/PPh3 . The strained carbene spiro[3.3]hept-1-ylidene, related to the spiro[3.3]heptane structure, undergoes [1,2]-sigmatropic rearrangements, demonstrating the reactivity of the spirocyclic scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[3.3]heptane-2-carboxylic acid derivatives are influenced by their rigid structures. Optical activity is a significant property, as demonstrated by the specific optical rotations of model compounds and their ability to show large Cotton effects . The optical purity of these compounds is confirmed by HPLC and NMR analyses, and their solubility in organic polar solvents is noted . These properties are essential for their potential applications in materials science and as chiral separation agents.
科学研究应用
Application in Metal-Organic Frameworks (MOFs)
- Specific Scientific Field : Chemistry, specifically in the creation of Metal-Organic Frameworks (MOFs) .
- Summary of the Application : Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, is used as a non-aromatic terephthalic acid isostere in the creation of MOFs . The rigid spirocyclic backbone of this compound provides greater steric bulk than conventional aromatic dicarboxylates, which has implications for pore chemistry and control of interpenetration .
- Methods of Application or Experimental Procedures : The structures of two new MOFs were presented in the study. Complex 1 is a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers . Complex 2 is a co-ligand complex of SHDC with trans-1,2-bis(4-pyridyl)ethene (bpe), which contains linear solvent channels despite fourfold interpenetration .
- Results or Outcomes : Although Complex 1 is non-porous, it exhibits a surprisingly high thermal stability for a spirocyclic cyclobutane derivative . Complex 2 does not retain its structure following evacuation, but a clear difference is observed in the extended structure compared to the structurally related terephthalate species . This suggests that the non-aromatic backbone of Fecht’s acid and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application as a Non-collinear Benzene Bioisostere
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The incorporation of spiro[3.3]heptane into Sonidegib increased the metabolic stability in human liver microsomes . It’s also used as a non-collinear benzene bioisostere .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The use of racemic mixtures in primary biological testing in medicinal chemistry is common. Therefore for the validation of the proof-of-concept, the biological activity of the available racemic compounds trans-76 and cis-76 was directly studied .
Application in the Synthesis of Spiroheptanones
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Spiro[3.3]heptane-2-carboxylic acid has been used in the synthesis of (racemic) spiroheptanones .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
安全和危害
Spiro[3.3]heptane-2-carboxylic acid is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHLUSGMOSPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605186 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2-carboxylic acid | |
CAS RN |
28114-87-6 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)




![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)




